Methyl 3-amino-7-methoxy-2-naphthoate

Catalog No.
S8736904
CAS No.
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-7-methoxy-2-naphthoate

Product Name

Methyl 3-amino-7-methoxy-2-naphthoate

IUPAC Name

methyl 3-amino-7-methoxynaphthalene-2-carboxylate

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c1-16-10-4-3-8-7-12(14)11(13(15)17-2)6-9(8)5-10/h3-7H,14H2,1-2H3

InChI Key

LTTRBQGCXYDTKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)N)C(=O)OC

Methyl 3-amino-7-methoxy-2-naphthoate is a chemical compound characterized by its unique structure, which includes a naphthalene moiety substituted with both an amino group and a methoxy group. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, and it has a molecular weight of approximately 219.24 g/mol. The compound features a methoxy group at the 7-position and an amino group at the 3-position of the naphthalene ring, contributing to its chemical reactivity and potential biological activity. The presence of these functional groups allows for various chemical interactions, making it a subject of interest in both synthetic organic chemistry and pharmacology.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding quinones or other oxidized derivatives .
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which can be useful in synthesizing derivatives or analogs.

Research indicates that compounds related to methyl 3-amino-7-methoxy-2-naphthoate exhibit various biological activities. Some studies have suggested potential anti-inflammatory and anti-cancer properties, likely due to their ability to modulate biological pathways through interaction with specific receptors or enzymes . Additionally, derivatives of naphthoic acids have been explored for their roles in enzyme inhibition, which could lead to therapeutic applications.

The synthesis of methyl 3-amino-7-methoxy-2-naphthoate typically involves multiple steps:

  • Starting Material Preparation: The synthesis often begins with 3-amino-2-naphthoic acid.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Esterification: Finally, the product can be converted into its methyl ester form by reacting with methanol in acidic conditions.

For example, one method involves dissolving 3-amino-2-naphthoic acid in methanol and adding sulfuric acid as a catalyst, followed by refluxing to yield the desired methyl ester .

Methyl 3-amino-7-methoxy-2-naphthoate has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development due to their biological activities.
  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials due to its unique chemical properties.

Interaction studies involving methyl 3-amino-7-methoxy-2-naphthoate focus on its binding properties with biological targets such as enzymes and receptors. For instance, research has shown that naphthoic acid derivatives can interact with G protein-coupled receptors, influencing signaling pathways that could lead to therapeutic effects . Additionally, studies utilizing molecular docking techniques have provided insights into the binding affinities and modes of action of this compound and its analogs.

Methyl 3-amino-7-methoxy-2-naphthoate shares structural similarities with several other compounds that also contain naphthalene derivatives. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-hydroxy-2-naphthoateHydroxy group at position 3Exhibits different solubility and reactivity
Sodium 3-hydroxy-7-methoxy-2-naphthoateSodium salt formIncreased water solubility
Methyl 1-naphthoateMethoxy group at position 1Lacks amino functionality
Methyl 4-amino-2-naphthoateAmino group at position 4Different biological activity profile

Methyl 3-amino-7-methoxy-2-naphthoate is unique due to the specific positioning of both the amino and methoxy groups on the naphthalene ring, which influences its reactivity and interactions compared to other naphthalene derivatives.

Systematic Nomenclature and IUPAC Classification

The IUPAC name for this compound is derived from its naphthalene backbone, which is substituted with an amino group (-NH₂) at the 3-position, a methoxy group (-OCH₃) at the 7-position, and a methyl ester (-COOCH₃) at the 2-position. The systematic nomenclature follows the numbering convention for naphthalene derivatives, prioritizing functional groups according to their positions and suffixes. The full name, methyl 3-amino-7-methoxy-2-naphthoate, adheres to IUPAC Rule C-14.5 for carboxylic acid esters and Rule A-21.3 for amino and alkoxy substituents.

Molecular Geometry and Crystallographic Analysis

While crystallographic data for methyl 3-amino-7-methoxy-2-naphthoate are not explicitly available in the provided sources, analogous naphthoate esters exhibit planar aromatic systems with slight distortions due to steric and electronic effects from substituents. For example, methyl 3-methoxy-2-naphthoate (a structurally similar compound lacking the amino group) adopts a near-planar conformation, as revealed by X-ray diffraction studies. Substitutions at the 3- and 7-positions likely introduce minor torsional angles (< 10°) between the naphthalene ring and substituent groups, optimizing conjugation and minimizing steric clashes.

Table 1: Predicted Bond Lengths and Angles for Methyl 3-Amino-7-Methoxy-2-Naphthoate

Bond/AngleValue (Å/°)Basis for Prediction
C1-C2 (ester)1.48Comparison to methyl benzoate
C3-N (amino)1.36Analogous aniline derivatives
C7-O (methoxy)1.42Methoxy-substituted naphthalenes
Dihedral C2-C3-N-H5.2°Steric minimization models

Spectroscopic Characterization

FT-IR Spectroscopy

Key vibrational modes for methyl 3-amino-7-methoxy-2-naphthoate include:

  • N-H Stretching: Broad bands near 3350–3450 cm⁻¹, characteristic of primary amines.
  • C=O Stretching: Strong absorption at ~1705 cm⁻¹, consistent with ester carbonyl groups.
  • C-O-C Asymmetric Stretch: Peaks at 1250–1280 cm⁻¹ from the methoxy group.

NMR Spectroscopy

1H NMR (500 MHz, CDCl₃):
  • δ 8.48 (s, 1H): Aromatic proton at C1 (deshielded by adjacent ester group).
  • δ 7.53 (d, J = 8.4 Hz, 1H): C8-H coupling with C7-OCH₃.
  • δ 3.95 (s, 3H): Methoxy protons at C7.
  • δ 3.94 (s, 3H): Methyl ester protons.
13C NMR (126 MHz, CDCl₃):
  • δ 167.14: Ester carbonyl carbon.
  • δ 154.32: Oxygenated aromatic carbon (C7-OCH₃).
  • δ 128.38–132.94: Aromatic carbons in the naphthalene system.

UV-Vis Spectroscopy

The compound exhibits strong absorption in the UV region (λₐᵦₛ = 270–290 nm) due to π→π* transitions in the conjugated naphthalene system. A redshift compared to unsubstituted naphthalene (λₐᵦₛ = 220 nm) arises from electron-donating effects of the amino and methoxy groups.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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